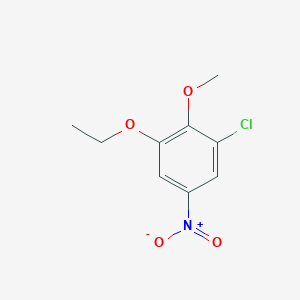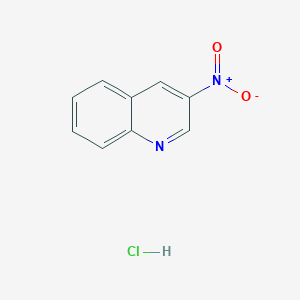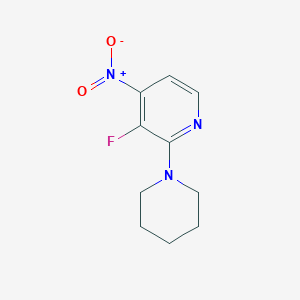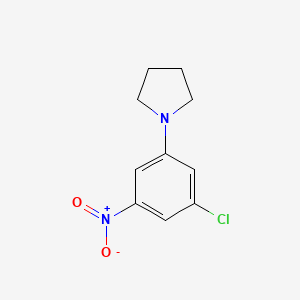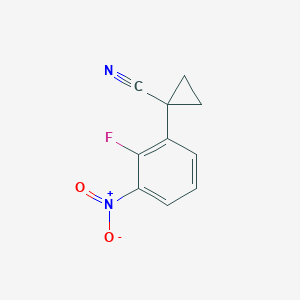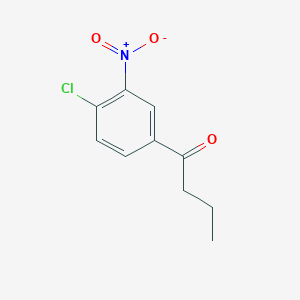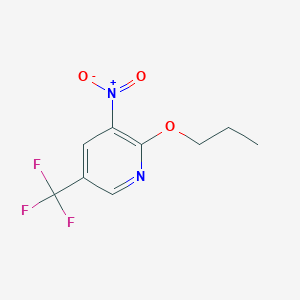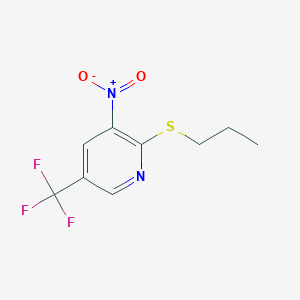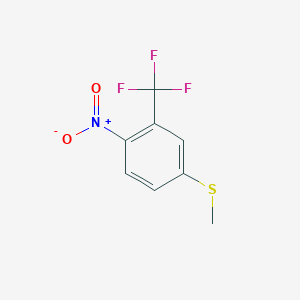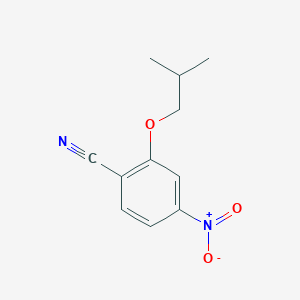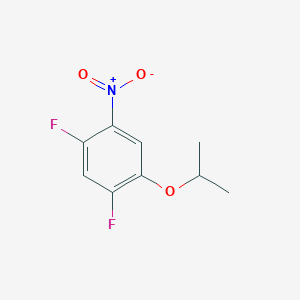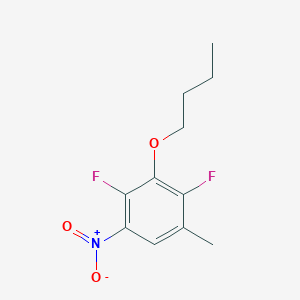
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene is an organic compound with the molecular formula C11H13F2NO3 It is a derivative of nitrobenzene, characterized by the presence of butoxy, difluoro, and methyl substituents on the benzene ring
Preparation Methods
The synthesis of 3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Fluorination: The starting material, 2,5-dichlorotoluene, is reacted with an excess of a fluorinating agent to produce 2,5-difluorotoluene.
Nitration: The 2,5-difluorotoluene is then subjected to nitration using a nitrating agent, resulting in the formation of 2,5-difluoro-4-nitrotoluene.
Butoxylation: Finally, the 2,5-difluoro-4-nitrotoluene undergoes a butoxylation reaction to introduce the butoxy group, yielding this compound.
Chemical Reactions Analysis
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene largely depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The butoxy group may enhance the compound’s solubility in organic solvents, facilitating its use in various reactions. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
3-Butoxy-2,4-difluoro-5-methyl-1-nitrobenzene can be compared with other similar compounds, such as:
2,5-Difluoro-4-nitrotoluene: Lacks the butoxy group, making it less soluble in organic solvents.
2,4-Difluoro-5-methyl-1-nitrobenzene: Similar structure but without the butoxy group, affecting its reactivity and applications.
3-Butoxy-2,4-difluoro-1-methyl-5-nitrobenzene: A closely related compound with slight variations in the position of substituents, leading to different chemical properties
Properties
IUPAC Name |
3-butoxy-2,4-difluoro-1-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-3-4-5-17-11-9(12)7(2)6-8(10(11)13)14(15)16/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOMXDASPEXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC(=C1F)[N+](=O)[O-])C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
